3-(4-Aminopyridin-3-yl)-1,1-dimethylurea
Description
3-(4-Aminopyridin-3-yl)-1,1-dimethylurea is a substituted urea derivative characterized by a pyridine ring with an amino group at the 4-position and a dimethylurea moiety at the 3-position. Substituted ureas are typically known for their roles as herbicides (e.g., diuron, fluometuron) or pharmaceutical intermediates, where substituent chemistry dictates biological activity, solubility, and toxicity .
Properties
CAS No. |
88404-01-7 |
|---|---|
Molecular Formula |
C8H12N4O |
Molecular Weight |
180.21 g/mol |
IUPAC Name |
3-(4-aminopyridin-3-yl)-1,1-dimethylurea |
InChI |
InChI=1S/C8H12N4O/c1-12(2)8(13)11-7-5-10-4-3-6(7)9/h3-5H,1-2H3,(H2,9,10)(H,11,13) |
InChI Key |
ZGDYCZUBOHHZEE-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)NC1=C(C=CN=C1)N |
Canonical SMILES |
CN(C)C(=O)NC1=C(C=CN=C1)N |
Appearance |
Solid powder |
Other CAS No. |
88404-01-7 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3-((dimethylamino)carbonyl)amino-4-aminopyridine LF 14 LF-14 |
Origin of Product |
United States |
Comparison with Similar Compounds
3-(3,4-Dichlorophenyl)-1,1-dimethylurea (Diuron)
- Substituent : 3,4-Dichlorophenyl (electron-withdrawing).
- CAS : 330-54-1.
- Applications: Broad-spectrum herbicide inhibiting photosynthesis by blocking plastoquinone binding in photosystem II .
- Key Properties : High persistence in soil, moderate water solubility (35.6 mg/L at 25°C), and acute toxicity to aquatic life .
- Research Findings : Alters electron transfer kinetics in photosynthetic systems, as shown in fluorescence decay studies .
3-(3-Chloro-4-hydroxyphenyl)-1,1-dimethylurea
- Substituent : 3-Chloro-4-hydroxyphenyl.
- CAS: Not explicitly listed (analytical standard in ).
- Applications: Potential intermediate in herbicide or drug synthesis.
- Key Properties : Hydroxyl group increases polarity, likely enhancing solubility compared to diuron. Safety data indicate moderate toxicity, requiring protective handling .
Alkyl-Substituted Derivatives
3-(4-Isopropylphenyl)-1,1-dimethylurea (Isoproturon)
3-(2-Isopropylphenyl)-1,1-dimethylurea
- Substituent : 2-Isopropylphenyl.
- CAS : 70214-90-3.
- Applications : Used as a reference standard in analytical chemistry (HPLC, mass spectrometry) .
- Key Properties : Structural isomerism with isoproturon reduces herbicidal activity, highlighting the importance of substituent position .
Trifluoromethyl-Substituted Derivatives
3-(m-Trifluoromethylphenyl)-1,1-dimethylurea (Fluometuron)
- Substituent : 3-Trifluoromethylphenyl (strong electron-withdrawing).
- CAS : 2164-17-2.
- Applications : Pre-emergent herbicide for cotton and sugarcane .
- Key Properties : High log P (2.94), indicating lipophilicity; moderate mammalian toxicity (LD₅₀ in rats: 6400 mg/kg) .
Heteroaromatic-Substituted Derivatives
3-(4-Aminopyridin-3-yl)-1,1-dimethylurea
- Substituent: 4-Aminopyridin-3-yl (electron-donating amino group on pyridine).
- CAS: Not available in evidence.
- Hypothesized Applications: Potential pharmaceutical candidate due to pyridine’s prevalence in drug scaffolds (e.g., kinase inhibitors).
- Key Properties: Solubility: Amino group enhances water solubility compared to chlorinated analogs. Bioactivity: Amino-pyridine moiety may enable hydrogen bonding with biological targets, diverging from herbicidal action.
Comparative Data Table
Key Research Findings and Implications
- Substituent Position and Bioactivity : Chlorine at the 3,4-positions (diuron) maximizes herbicidal potency, while alkyl groups (isoproturon) reduce environmental persistence .
- Electron Effects: Electron-withdrawing groups (e.g., Cl, CF₃) enhance herbicide activity by stabilizing charge-transfer interactions in photosynthetic systems. Conversely, electron-donating groups (e.g., NH₂) may redirect activity toward non-photosynthetic targets .
- Toxicity Trends: Halogenated derivatives exhibit higher ecotoxicity, whereas hydroxyl or amino substituents reduce environmental risks but require careful handling due to reactive functional groups .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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